Cas no 30166-30-4 (2,5-Piperazinedione, 1-acetyl-3-(phenylmethylene)-, (Z)-)
2,5-Piperazinedione, 1-acetyl-3-(phenylmethylene)-, (Z)- Chemical and Physical Properties
Names and Identifiers
-
- 2,5-Piperazinedione, 1-acetyl-3-(phenylmethylene)-, (Z)-
- 1-acetyl-3-benzylidenepiperazine-2,5-dione
- 30166-30-4
- (3Z)-1-ACETYL-3-(PHENYLMETHYLIDENE)PIPERAZINE-2,5-DIONE
- AKOS024462986
- doi:10.14272/MJCOATFQVUUHFN-XFFZJAGNSA-N.1
- (3Z)-1-acetyl-3-benzylidenepiperazine-2,5-dione
- MJCOATFQVUUHFN-XFFZJAGNSA-N
- A852458
- 41808-11-1
- SCHEMBL79547
- 14888-07-4
- 10.14272/MJCOATFQVUUHFN-XFFZJAGNSA-N.1
- 1-Acetyl-3-[(Z)-benzylidene]-2,5-piperazinedione
- 30166-29-1
- (Z)-1-Acetyl-3-benzylidenepiperazine-2,5-dione
- (3Z)-1-acetyl-3-benzylidene-2,5-piperazinedione
-
- Inchi: 1S/C13H12N2O3/c1-9(16)15-8-12(17)14-11(13(15)18)7-10-5-3-2-4-6-10/h2-7H,8H2,1H3,(H,14,17)/b11-7-
- InChI Key: MJCOATFQVUUHFN-XFFZJAGNSA-N
- SMILES: O=C1/C(=C/C2C=CC=CC=2)/NC(CN1C(C)=O)=O
Computed Properties
- Exact Mass: 244.08486
- Monoisotopic Mass: 244.085
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 18
- Rotatable Bond Count: 2
- Complexity: 409
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 1
- Topological Polar Surface Area: 66.5A^2
- XLogP3: 0.8
Experimental Properties
- PSA: 66.48
2,5-Piperazinedione, 1-acetyl-3-(phenylmethylene)-, (Z)- Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM516491-1g |
(3Z)-1-acetyl-3-(phenylmethylidene)piperazine-2,5-dione |
30166-30-4 | 95% | 1g |
$649 | 2022-09-01 |
2,5-Piperazinedione, 1-acetyl-3-(phenylmethylene)-, (Z)- Related Literature
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Jacob S. Jordan,Evan R. Williams Analyst, 2021,146, 2617-2625
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Min Kim,Jae-Joon Lee,Tengling Ye,Panagiotis E. Keivanidis,Kilwon Cho J. Mater. Chem. C, 2020,8, 1686-1696
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Yaling Zhang,Chunhui Dai,Shiwei Zhou,Bin Liu Chem. Commun., 2018,54, 10092-10095
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Ji-Ping Wei Nanoscale, 2015,7, 11815-11832
Additional information on 2,5-Piperazinedione, 1-acetyl-3-(phenylmethylene)-, (Z)-
2,5-Piperazinedione, 1-acetyl-3-(phenylmethylene)-, (Z)- (CAS No. 30166-30-4): A Comprehensive Overview in Modern Chemical Biology and Medicinal Chemistry
The compound 2,5-Piperazinedione, 1-acetyl-3-(phenylmethylene)-, (Z)-, identified by its CAS number 30166-30-4, represents a fascinating molecule with significant implications in the fields of chemical biology and medicinal chemistry. This heterocyclic compound, featuring a piperazine core with acetylated and phenylmethylene functional groups, has garnered attention due to its unique structural and chemical properties. The (Z)-configuration of the double bond further adds to its complexity, influencing its reactivity and potential applications.
Recent advancements in the study of piperazine derivatives have highlighted their role as versatile scaffolds in drug design. The presence of both acetyl and phenylmethylene groups in 1-acetyl-3-(phenylmethylene)-piperazinedione suggests potential interactions with biological targets, making it a promising candidate for further investigation. The compound's ability to engage in hydrogen bonding and π-stacking interactions, facilitated by its polar and aromatic moieties, positions it as a candidate for development into novel therapeutic agents.
In the realm of chemical biology, this compound has been explored for its potential to modulate enzyme activity and cellular processes. The acetyl group can serve as a point of attachment for further functionalization, allowing chemists to tailor the molecule's properties for specific applications. For instance, modifications at this site could enhance binding affinity or alter metabolic stability, crucial factors in drug development.
One of the most intriguing aspects of 2,5-Piperazinedione, 1-acetyl-3-(phenylmethylene)-, (Z)- is its structural similarity to known bioactive molecules. Researchers have leveraged this similarity to design analogs with enhanced pharmacological profiles. Studies have demonstrated that piperazine derivatives can exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer effects. The specific arrangement of functional groups in this compound may contribute to these properties by enabling precise interactions with biological targets.
The (Z)-configuration of the double bond in 1-acetyl-3-(phenylmethylene)-piperazinedione is particularly noteworthy. This stereochemical feature can significantly influence the molecule's three-dimensional structure and its ability to fit into biological binding pockets. Computational studies have shown that the (Z)-isomer may exhibit different binding affinities compared to its (E)-counterpart, underscoring the importance of stereochemistry in drug design.
Moreover, the compound's thermal stability and solubility profile make it suitable for various chemical reactions and formulations. These characteristics are critical for pharmaceutical applications, where stability under different conditions is paramount. Recent research has explored synthetic pathways to optimize the production of this compound, aiming to improve yield and purity while maintaining its desired properties.
In medicinal chemistry, 2,5-Piperazinedione derivatives are being investigated for their potential as kinase inhibitors. Kinases play a crucial role in many cellular processes and are often targeted by therapeutic agents due to their involvement in diseases such as cancer and inflammation. The combination of an acetyl group and a phenylmethylene moiety in this compound suggests it may interfere with kinase activity by competing with ATP or modulating substrate binding.
Another area of interest is the use of 1-acetyl-3-(phenylmethylene)-piperazinedione as a precursor for more complex molecules. Its reactive sites can be further modified through cross-coupling reactions or nucleophilic substitutions, enabling the synthesis of novel compounds with tailored properties. This flexibility makes it a valuable building block in organic synthesis and drug discovery.
The compound's interaction with biological systems has also been studied computationally using molecular modeling techniques. These studies have provided insights into how 1-acetyl-3-(phenylmethylene)-piperazinedione might bind to proteins or other biomolecules. By understanding these interactions at a molecular level, researchers can design more effective derivatives with improved pharmacokinetic profiles.
Recent experiments have explored the pharmacological effects of 2,5-Piperazinedione derivatives on model organisms. Initial findings suggest that these compounds may exhibit promising therapeutic effects without significant toxicity. Further preclinical studies are needed to validate these observations and determine optimal dosages and treatment regimens.
The synthesis of (Z)-1-acetyl-3-(phenylmethylene)piperazinedione involves multi-step organic reactions that require careful optimization. Advanced synthetic methodologies have been employed to improve efficiency and reduce byproduct formation. Techniques such as transition metal catalysis and flow chemistry have shown promise in enhancing the scalability of production processes.
The environmental impact of producing and using this compound is also a consideration in modern chemical research. Efforts are underway to develop greener synthetic routes that minimize waste and energy consumption. Such initiatives align with broader goals in sustainable chemistry aimed at reducing the ecological footprint of pharmaceutical manufacturing.
In conclusion,2,5-Piperazinedione, 1-acetyl-3-(phenylmethylene)-, CAS No. 30166-30-4, represents a structurally interesting molecule with significant potential in chemical biology and medicinal chemistry. Its unique combination of functional groups makes it a versatile scaffold for drug discovery efforts aimed at developing novel therapeutic agents targeting various diseases.
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